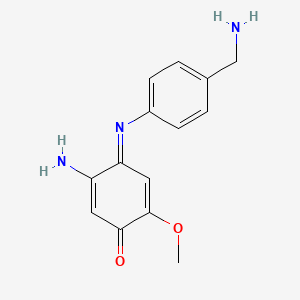
5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of 5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one typically involves multi-step organic reactions. One common synthetic route involves the reaction of 4-aminomethylphenylamine with methoxy-substituted cyclohexadienone under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one can be compared with other similar compounds, such as:
5-Amino-4-hydroxyiminopyrazole: This compound shares similar structural features but differs in its functional groups and reactivity.
5-Amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl)-4-(3-ethoxyphenyl)-3-methylthiopyrazole: This compound has a different substitution pattern and exhibits distinct biological activities.
5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole: This compound is known for its potent biological activity and is used in various medicinal applications
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
78279-14-8 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
5-amino-4-[4-(aminomethyl)phenyl]imino-2-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H15N3O2/c1-19-14-7-12(11(16)6-13(14)18)17-10-4-2-9(8-15)3-5-10/h2-7H,8,15-16H2,1H3 |
InChI Key |
QQWDDTCQKXYQKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=CC=C(C=C2)CN)C(=CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















